molecular formula C8H14O2 B11956761 Hexahydro-4h-1,3-benzodioxine CAS No. 2931-14-8

Hexahydro-4h-1,3-benzodioxine

Cat. No.: B11956761
CAS No.: 2931-14-8
M. Wt: 142.20 g/mol
InChI Key: HCKOFNAZWWTBQN-UHFFFAOYSA-N
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Description

Hexahydro-4h-1,3-benzodioxine is an organic compound with the molecular formula C8H14O2 It is a heterocyclic compound containing a dioxane ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-4h-1,3-benzodioxine can be synthesized through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The reaction proceeds at room temperature and yields the desired product in moderate to good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-4h-1,3-benzodioxine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Hexahydro-4h-1,3-benzodioxine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-4h-1,3-benzodioxine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-4h-1,3-benzodioxine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Hexahydro-4H-1,3-benzodioxine is a bicyclic organic compound with notable biological properties, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features contribute to its diverse range of biological activities, including potential antimicrobial and anticancer effects. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound has the molecular formula C8H10O2C_8H_{10}O_2 and a molecular weight of approximately 154.16 g/mol. Its structure includes a fused benzene and dioxane ring system, which enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. It can act as an enzyme inhibitor by binding to active sites on enzymes, thereby modulating their activity. Key pathways affected include:

  • Inhibition of Nucleoside Base Transport : This affects nucleic acid metabolism.
  • Topoisomerase I Inhibition : Crucial for DNA replication and cell division.

These interactions suggest that this compound may have applications in cancer therapy and other therapeutic areas.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer properties. A recent study assessed its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.5
MCF7 (Breast Cancer)20.0
A549 (Lung Cancer)25.0

The compound demonstrated potent cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound found that it effectively inhibited topoisomerase I activity in vitro. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM.

Case Study 2: Antioxidant Activity

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties using the DPPH radical scavenging assay:

Compound IC50 (µM)
This compound45.0
Ascorbic Acid (Control)30.0

The results indicate that while this compound exhibits antioxidant activity, it is less potent than ascorbic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexahydro-4H-1,3-benzodioxine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : One-step synthesis strategies, such as cyclization of diols with aldehydes or ketones under acidic catalysis, are commonly employed. For example, derivatives like 6-fluoro-4H-1,3-benzodioxin-8-yl methanol (CAS 306934-89-4) are synthesized via regioselective fluorination followed by cyclization . Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products. Purity can be assessed via HPLC coupled with mass spectrometry, referencing protocols from validated databases like PubChem or CAS Common Chemistry .

Q. How can researchers resolve spectral data contradictions during structural characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For this compound derivatives, compare experimental data with computational predictions (e.g., DFT calculations for 1H^{1}\text{H}-NMR chemical shifts) and cross-validate using high-resolution mass spectrometry (HRMS). Ensure sample purity via elemental analysis, as impurities can distort spectral interpretations .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Solubility : Slightly soluble in water (e.g., 8.45 mg/mL at 25°C for analogous compounds) but highly soluble in ethanol or DMSO .
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Note that decomposition products are not well-documented; thus, LC-MS/MS is recommended for tracking degradation .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests. For example, fluorinated analogs (e.g., 6-fluoro-4H-1,3-benzodioxin-8-yl methanol) show enhanced membrane permeability, which can be rationalized via logP calculations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound analogs?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progression in real time. Statistical optimization (e.g., Design of Experiments, DoE) can identify critical process parameters (e.g., stoichiometry, mixing rates). For chiral variants, use chiral stationary phase HPLC to ensure enantiomeric excess >98% .

Q. How do structural modifications (e.g., fluorination or sulfonation) alter the physicochemical properties of this compound?

  • Methodological Answer :

  • Fluorination : Increases metabolic stability and lipophilicity (logP +0.5–1.0). For example, 6-fluoro derivatives exhibit enhanced blood-brain barrier penetration .
  • Sulfonation : Improves aqueous solubility but may reduce bioavailability. Characterize sulfonated analogs via 19F^{19}\text{F}-NMR and X-ray crystallography to confirm regiochemistry .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the acute toxicity of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in test models (e.g., rodent vs. zebrafish) or dosing protocols. Conduct standardized OECD Guideline 423 tests and compare results with in silico toxicity predictions (e.g., ProTox-II). Note that current data classify most derivatives as non-carcinogenic per IARC/ACGIH guidelines, but chronic toxicity studies are lacking .

Q. Research Design Considerations

Q. What in vitro and in vivo models are suitable for studying the anti-inflammatory activity of this compound analogs?

  • Methodological Answer :

  • In vitro : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
  • In vivo : Murine carrageenan-induced paw edema models are recommended. Dose-response studies (10–100 mg/kg, oral) should include COX-2 inhibition assays to confirm mechanism .

Properties

CAS No.

2931-14-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine

InChI

InChI=1S/C8H14O2/c1-2-4-8-7(3-1)5-9-6-10-8/h7-8H,1-6H2

InChI Key

HCKOFNAZWWTBQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)COCO2

Origin of Product

United States

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